methyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thio}acetate
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Overview
Description
Methyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thio}acetate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thio}acetate typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Thioether formation: The nitrated pyrazole is reacted with methyl bromoacetate in the presence of a base such as potassium carbonate to form the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thio}acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thioether linkage can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as thiols, amines, or alcohols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 5-methyl-3-amino-1H-pyrazol-1-yl)methyl]thio}acetate.
Substitution: Various substituted thioethers.
Hydrolysis: 5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thio}acetic acid.
Scientific Research Applications
Methyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thio}acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of methyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thio}acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-methyl-3-nitro-1H-pyrazole: Lacks the thioether and ester functionalities.
Methyl {[(5-methyl-1H-pyrazol-1-yl)methyl]thio}acetate: Lacks the nitro group.
5-methyl-3-amino-1H-pyrazol-1-yl)methyl]thio}acetate: Contains an amino group instead of a nitro group.
Uniqueness
Methyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thio}acetate is unique due to the presence of both the nitro group and the thioether linkage, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H11N3O4S |
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Molecular Weight |
245.26 g/mol |
IUPAC Name |
methyl 2-[(5-methyl-3-nitropyrazol-1-yl)methylsulfanyl]acetate |
InChI |
InChI=1S/C8H11N3O4S/c1-6-3-7(11(13)14)9-10(6)5-16-4-8(12)15-2/h3H,4-5H2,1-2H3 |
InChI Key |
KSBQGRNBTXUWIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CSCC(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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